molecular formula C13H18ClFN2 B14204871 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline CAS No. 823189-89-5

2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline

Cat. No.: B14204871
CAS No.: 823189-89-5
M. Wt: 256.74 g/mol
InChI Key: PBRGKUWEJSRKCX-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a piperidine moiety attached via an ethyl linker. Such structural features make it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the nucleophilic substitution reaction of 2-chloro-4-fluoroaniline with 2-(piperidin-1-yl)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium carbonate or potassium carbonate to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.

    Substitution: The chloro and fluoro substituents on the benzene ring can be replaced by other nucleophiles through substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors or receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can enhance binding affinity to these targets, while the chloro and fluoro substituents may influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects or biochemical outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoroaniline: Lacks the piperidine moiety, making it less versatile in certain applications.

    4-Fluoro-N-[2-(piperidin-1-yl)ethyl]aniline: Similar structure but without the chloro substituent, which may affect its reactivity and binding properties.

    2-Chloro-N-[2-(piperidin-1-yl)ethyl]aniline: Lacks the fluoro substituent, potentially altering its electronic characteristics and biological activity.

Uniqueness

2-Chloro-4-fluoro-N-[2-(piperidin-1-yl)ethyl]aniline is unique due to the combination of chloro and fluoro substituents on the benzene ring, along with the piperidine moiety. This structural arrangement provides a balance of electronic and steric properties, making it a valuable compound for various chemical and biological applications.

Properties

CAS No.

823189-89-5

Molecular Formula

C13H18ClFN2

Molecular Weight

256.74 g/mol

IUPAC Name

2-chloro-4-fluoro-N-(2-piperidin-1-ylethyl)aniline

InChI

InChI=1S/C13H18ClFN2/c14-12-10-11(15)4-5-13(12)16-6-9-17-7-2-1-3-8-17/h4-5,10,16H,1-3,6-9H2

InChI Key

PBRGKUWEJSRKCX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCNC2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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